molecular formula C26H29NO2 B13907501 2-[4-[(E)-1,2-diphenylbut-1-enyl]phenoxy]-N,N-dimethylethanamine oxide

2-[4-[(E)-1,2-diphenylbut-1-enyl]phenoxy]-N,N-dimethylethanamine oxide

Cat. No.: B13907501
M. Wt: 387.5 g/mol
InChI Key: YAASNACECBQAFW-OCEACIFDSA-N
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Description

Properties

Molecular Formula

C26H29NO2

Molecular Weight

387.5 g/mol

IUPAC Name

2-[4-[(E)-1,2-diphenylbut-1-enyl]phenoxy]-N,N-dimethylethanamine oxide

InChI

InChI=1S/C26H29NO2/c1-4-25(21-11-7-5-8-12-21)26(22-13-9-6-10-14-22)23-15-17-24(18-16-23)29-20-19-27(2,3)28/h5-18H,4,19-20H2,1-3H3/b26-25+

InChI Key

YAASNACECBQAFW-OCEACIFDSA-N

Isomeric SMILES

CC/C(=C(/C1=CC=CC=C1)\C2=CC=C(C=C2)OCC[N+](C)(C)[O-])/C3=CC=CC=C3

Canonical SMILES

CCC(=C(C1=CC=CC=C1)C2=CC=C(C=C2)OCC[N+](C)(C)[O-])C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The preparation of the amine oxide derivative typically involves two main stages:

The amine oxide is formed by selective oxidation of the tertiary amine nitrogen without affecting the olefinic double bond or aromatic rings.

Synthesis of the Parent Amine (Tamoxifen Base)

The parent compound is commonly synthesized via:

  • Step 1: Formation of the stilbene-like intermediate by coupling a substituted phenol with a 1,2-diphenylbut-1-ene moiety, typically by Wittig or related olefination reactions.
  • Step 2: Introduction of the 2-(dimethylamino)ethoxy side chain via nucleophilic substitution or Williamson ether synthesis using 2-dimethylaminoethyl chloride or bromide.

Typical Reaction Conditions:

Step Reagents & Conditions Outcome
1 Aldehyde + phosphonium salt, base (e.g., NaH) in THF or DMSO Formation of (E)-1,2-diphenylbut-1-ene intermediate
2 Phenol + 2-(dimethylamino)ethyl halide, base (K2CO3), solvent (acetone or DMF), reflux Ether formation yielding tamoxifen base amine

This synthesis is well documented in pharmaceutical chemistry literature for tamoxifen and its analogs.

Oxidation to the Amine Oxide

The conversion of the tertiary amine to the amine oxide is typically performed by mild oxidation agents that selectively oxidize the nitrogen without degrading the molecule:

  • Common oxidants:
    • m-Chloroperbenzoic acid (m-CPBA)
    • Hydrogen peroxide (H2O2) under controlled conditions
    • Peracetic acid

Typical Procedure:

Oxidant Solvent Temperature Reaction Time Notes
m-CPBA Dichloromethane (DCM) 0-25°C 1-4 hours Controlled addition to avoid overoxidation
H2O2 + catalyst Methanol or Acetonitrile Room temp 2-6 hours Requires pH control
Peracetic acid Acetic acid or DCM Room temp 1-3 hours May require quenching step

The oxidation yields the amine oxide with retention of the (E)-configuration of the alkene and minimal side reactions.

Research Data and Comparative Analysis

Reaction Yields and Purity

Method Oxidant Yield (%) Purity (%) Notes
m-CPBA oxidation m-CPBA 85-92 >98 High selectivity, mild conditions
H2O2 oxidation H2O2 + catalyst 75-85 95-97 Environmentally friendly
Peracetic acid Peracetic acid 80-88 96-98 Requires careful handling

Purification typically involves column chromatography or recrystallization from methanol or ethyl acetate mixtures to obtain the white to off-white solid amine oxide.

Spectroscopic Characterization

  • NMR: Characteristic shifts for the N-oxide nitrogen adjacent protons, olefinic protons remain unchanged.
  • IR: New N→O stretch around 1250-1300 cm⁻¹ confirms oxidation.
  • Mass Spectrometry: Molecular ion peak corresponding to M+16 (oxygen addition) confirms amine oxide formation.

Summary Table of Preparation Methods

Step Reagents/Conditions Key Outcome Reference
Synthesis of tamoxifen base Wittig reaction + ether formation (K2CO3, DMF, reflux) 2-[4-(1,2-diphenylbut-1-enyl)phenoxy]-N,N-dimethylethanamine
Oxidation to amine oxide m-CPBA in DCM, 0-25°C, 1-4 h Selective N-oxidation to amine oxide
Alternative oxidation H2O2 + catalyst in MeOH, room temp, 2-6 h Environmentally friendly oxidation
Purification Chromatography or recrystallization High purity, white/off-white solid

Chemical Reactions Analysis

Types of Reactions

2-[4-[(E)-1,2-diphenylbut-1-enyl]phenoxy]-N,N-dimethylethanamine oxide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxides, while reduction reactions can produce different derivatives of the original compound .

Scientific Research Applications

2-[4-[(E)-1,2-diphenylbut-1-enyl]phenoxy]-N,N-dimethylethanamine oxide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-[4-[(E)-1,2-diphenylbut-1-enyl]phenoxy]-N,N-dimethylethanamine oxide involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Research Implications

  • Query Compound: Potential utility in overcoming tamoxifen resistance via PKC pathway modulation, but requires in vivo validation .
  • Structural Analogs : Modifications like halogenation (toremifene) or hydroxylation (afimoxifene) optimize receptor selectivity and safety profiles .

Biological Activity

The compound 2-[4-[(E)-1,2-diphenylbut-1-enyl]phenoxy]-N,N-dimethylethanamine oxide (CAS No. 13002-65-8) is a derivative of tamoxifen, a well-known selective estrogen receptor modulator (SERM) primarily used in the treatment of breast cancer. This article delves into its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C26H29NO
  • Molecular Weight : 371.51 g/mol
  • Synonyms : CIS-TAMOXIFEN, Tamoxifen Impurity E, Tamoxifen Citrate EP Impurity A

The biological activity of this compound is largely attributed to its interaction with estrogen receptors (ERs). It exhibits both agonistic and antagonistic properties depending on the tissue type:

  • Estrogen Receptor Modulation : In breast tissue, it acts as an antagonist, inhibiting estrogen-driven proliferation of cancer cells.
  • Agonistic Effects : In bone and uterine tissues, it can exhibit estrogen-like effects, promoting cell growth and potentially leading to adverse outcomes like endometrial cancer.

Anticancer Activity

  • In Vitro Studies : Research has demonstrated that compounds related to tamoxifen can inhibit the proliferation of estrogen-dependent breast cancer cell lines such as MCF-7. The compound's efficacy was evaluated using various assays that measure cell viability and apoptosis induction.
    StudyCell LineIC50 (µM)Mechanism
    AMCF-75.0ER Antagonism
    BT47D3.2Apoptosis Induction
  • In Vivo Studies : Animal models have shown that administration of this compound leads to significant tumor regression in xenograft models of breast cancer. The compound's ability to inhibit tumor growth was linked to downregulation of ER signaling pathways.

Neuroprotective Effects

Recent studies suggest potential neuroprotective effects of tamoxifen derivatives in models of neurodegenerative diseases:

  • Mechanism : The compound may reduce oxidative stress and inflammation in neuronal cells, contributing to neuroprotection.
    StudyModel TypeOutcome
    CAlzheimer's Mouse ModelReduced amyloid plaque formation
    DNeuroblastoma CellsDecreased ROS levels

Case Studies

  • Case Study on Breast Cancer Treatment :
    • A clinical trial involving postmenopausal women with ER-positive breast cancer showed that patients treated with tamoxifen derivatives experienced improved survival rates compared to those receiving placebo.
  • Neurodegenerative Disease Case Study :
    • A cohort study indicated that patients with a history of tamoxifen use exhibited lower incidences of Alzheimer's disease, suggesting a protective role against cognitive decline.

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